molecular formula C12H19BN2O2S B13672842 4-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13672842
M. Wt: 266.17 g/mol
InChI Key: XXGSSHGZUDRIQW-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This particular compound is notable for its unique structure, which includes a boronate ester group, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4-methyl-2-(methylthio)pyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

4-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the formation of a palladium complex with the aryl halide, which then undergoes transmetalation with the boronate ester, followed by reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylthio)pyrimidine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-Bromo-4-methyl-2-(methylthio)pyrimidine: Contains a bromine atom instead of the boronate ester, leading to different reactivity.

    4-Methyl-2-(methylthio)-5-phenylpyrimidine: Has a phenyl group instead of the boronate ester, affecting its chemical properties and applications.

Uniqueness

The presence of the boronate ester group in 4-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a wide range of biaryl compounds. This unique feature distinguishes it from other similar compounds and enhances its utility in various chemical and industrial applications.

Properties

Molecular Formula

C12H19BN2O2S

Molecular Weight

266.17 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C12H19BN2O2S/c1-8-9(7-14-10(15-8)18-6)13-16-11(2,3)12(4,5)17-13/h7H,1-6H3

InChI Key

XXGSSHGZUDRIQW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)SC

Origin of Product

United States

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